8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives. This compound is characterized by the presence of an azepane ring, a hydroxy group, and a methoxyphenyl group attached to the chromen-4-one core. Chromen-4-one derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of salicylaldehyde with an appropriate ketone under acidic conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction using methoxybenzene and a suitable alkylating agent.
Attachment of the Azepane Ring: The azepane ring can be attached through a nucleophilic substitution reaction, where an azepane derivative reacts with the chromen-4-one intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chromen-4-one core can be reduced to form a dihydro derivative.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The azepane ring may contribute to the compound’s overall stability and bioavailability. The exact molecular targets and pathways can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one Derivatives: Compounds such as 7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one share a similar core structure but lack the azepane ring.
Azepane Derivatives: Compounds like 1-(azepan-1-ylmethyl)-3-(2-methoxyphenyl)-4H-chromen-4-one have a similar azepane substitution but differ in the position of functional groups.
Uniqueness
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)-4H-chromen-4-one is unique due to the combination of the azepane ring, hydroxy group, and methoxyphenyl group attached to the chromen-4-one core. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
8-(azepan-1-ylmethyl)-7-hydroxy-3-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25NO4/c1-27-21-9-5-4-8-16(21)19-15-28-23-17(22(19)26)10-11-20(25)18(23)14-24-12-6-2-3-7-13-24/h4-5,8-11,15,25H,2-3,6-7,12-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWXICBOEDLFMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3CN4CCCCCC4)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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